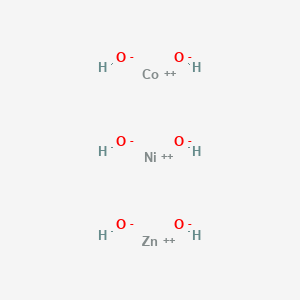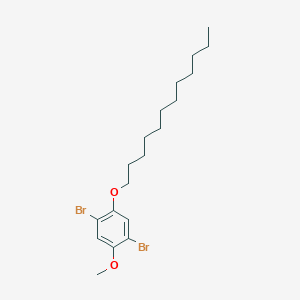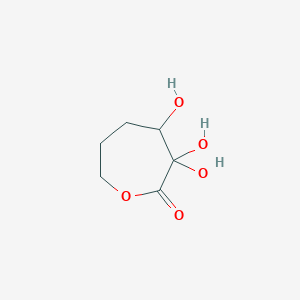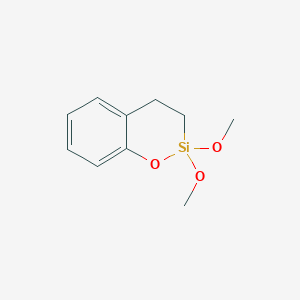![molecular formula C11H13Cl B14262926 [1-(2-Chloroethyl)cyclopropyl]benzene CAS No. 189098-52-0](/img/structure/B14262926.png)
[1-(2-Chloroethyl)cyclopropyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2-Chloroethyl)cyclopropyl]benzene: is an organic compound that features a benzene ring substituted with a cyclopropyl group and a 2-chloroethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chloroethyl)cyclopropyl]benzene typically involves the reaction of cyclopropylbenzene with 2-chloroethanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes substitution to yield the desired product. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production processes.
化学反应分析
Types of Reactions: [1-(2-Chloroethyl)cyclopropyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group, resulting in the formation of [1-(2-Ethyl)cyclopropyl]benzene.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of cyclopropylbenzene alcohols or ketones.
Reduction: Formation of [1-(2-Ethyl)cyclopropyl]benzene.
Substitution: Formation of various substituted derivatives, depending on the nucleophile used.
科学研究应用
Chemistry: [1-(2-Chloroethyl)cyclopropyl]benzene is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology and Medicine: In biological research, this compound may be used to study the effects of cyclopropyl and chloroethyl groups on biological systems. It can serve as a model compound for investigating the interactions of similar structures with enzymes and receptors.
Industry: The compound finds applications in the development of specialty chemicals and materials. Its reactivity and structural properties make it suitable for use in the synthesis of polymers, pharmaceuticals, and agrochemicals.
作用机制
The mechanism of action of [1-(2-Chloroethyl)cyclopropyl]benzene involves its interaction with molecular targets through its functional groups. The chloroethyl group can undergo nucleophilic substitution reactions, while the cyclopropyl group can participate in ring-opening reactions under certain conditions. These interactions can lead to the formation of reactive intermediates that further react with other molecules, influencing various chemical and biological processes.
相似化合物的比较
[1-(2-Bromoethyl)cyclopropyl]benzene: Similar structure with a bromoethyl group instead of a chloroethyl group.
[1-(2-Hydroxyethyl)cyclopropyl]benzene: Contains a hydroxyethyl group, leading to different reactivity and applications.
[1-(2-Methoxyethyl)cyclopropyl]benzene:
Uniqueness: [1-(2-Chloroethyl)cyclopropyl]benzene is unique due to the presence of the chloroethyl group, which imparts distinct reactivity compared to its analogs. The combination of the cyclopropyl and chloroethyl groups provides a versatile platform for exploring various chemical transformations and applications.
属性
CAS 编号 |
189098-52-0 |
|---|---|
分子式 |
C11H13Cl |
分子量 |
180.67 g/mol |
IUPAC 名称 |
[1-(2-chloroethyl)cyclopropyl]benzene |
InChI |
InChI=1S/C11H13Cl/c12-9-8-11(6-7-11)10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI 键 |
OZEVKPZNNNQIJB-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CCCl)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2s,3r,6s)-2,8-Dibromo-9-chloro-1,1,9-trimethyl-5-methylidenespiro[5.5]undecan-3-ol](/img/structure/B14262864.png)

![1-[(Z)-tert-Butyl-ONN-azoxy]-2-nitrobenzene](/img/structure/B14262867.png)
![6,7-Bis(4-methoxyphenyl)-3-oxabicyclo[3.2.0]heptane](/img/structure/B14262878.png)


![1-[3-(Naphthalen-1-YL)propyl]pyrene](/img/structure/B14262898.png)


![2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole](/img/structure/B14262909.png)

![2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine](/img/structure/B14262919.png)
